molecular formula C11H17NO7 B6275679 (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid CAS No. 2763740-90-3

(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid

Cat. No. B6275679
CAS RN: 2763740-90-3
M. Wt: 275.3
InChI Key:
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Description

(2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid, commonly referred to as DMDO, is a naturally occurring amino acid found in the human body. It is an important component of many metabolic pathways, and has been studied extensively for its role in various biochemical and physiological processes. DMDO is also used in laboratory experiments as a reagent for the synthesis of other compounds. In

Scientific Research Applications

DMDO has been used in numerous scientific research applications, including the study of metabolic pathways, protein structure and function, and enzyme activity. In particular, it has been used to study the role of cysteine residues in proteins and their involvement in redox reactions. It has also been used to study the role of phospholipids in cell membranes and the regulation of gene expression. Additionally, DMDO has been used as a reagent for the synthesis of other compounds, such as peptides and amino acids.

Mechanism of Action

The mechanism of action of DMDO is not fully understood. However, it is believed that the acetamido group of the molecule is responsible for its biological activity. This group is believed to act as a proton acceptor, allowing the molecule to interact with other molecules in the cell and participate in various biochemical and physiological processes.
Biochemical and Physiological Effects
DMDO has been shown to play a role in several biochemical and physiological processes. It has been shown to be involved in the regulation of gene expression, and has been implicated in the regulation of cell proliferation and apoptosis. Additionally, it has been shown to be involved in the regulation of protein folding and stability, and has been implicated in the regulation of cell-signaling pathways.

Advantages and Limitations for Lab Experiments

The use of DMDO in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is readily available in a variety of forms. Additionally, it is stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in certain types of experiments. Additionally, it can be toxic if used in large quantities, and should be handled with care.

Future Directions

The potential future directions of research on DMDO are numerous. One potential direction is to further investigate its role in the regulation of gene expression and cell-signaling pathways. Additionally, further research could be done to explore its potential use in the development of new drugs or therapeutic agents. Furthermore, studies could be conducted to investigate its potential role in the regulation of protein folding and stability, and its potential use in the development of new enzymes. Finally, further research could be done to explore its potential use in the synthesis of other compounds, such as peptides and amino acids.

Synthesis Methods

The synthesis of DMDO can be achieved through a variety of methods. The most common method is the reductive amination of 2-methyl-1,3-dioxolane-2-acetate with an amine source, such as ethylenediamine. This reaction is typically carried out in an aqueous medium, and yields a mixture of the desired product and unreacted starting material. The mixture is then purified by column chromatography to isolate the desired product. Other methods of synthesis include the reaction of 2-methyl-1,3-dioxolane-2-acetate with a thiol, such as cysteine, followed by a reductive amination, and the reaction of 2-methyl-1,3-dioxolane-2-acetate with an alkyl halide, followed by a reductive amination.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-acetamido-3-{[2-(2-methyl-1,3-dioxolan-2-yl)acetyl]oxy}propanoic acid involves the protection of the carboxylic acid group, followed by the introduction of the dioxolane ring and acylation of the amine group. The final deprotection step yields the target compound.", "Starting Materials": [ "L-aspartic acid", "acetic anhydride", "2-methyl-1,3-propanediol", "p-toluenesulfonic acid", "triethylamine", "N,N-dimethylformamide", "dichloromethane", "diethyl ether", "sodium bicarbonate", "sodium hydroxide", "hydrochloric acid", "ethanol" ], "Reaction": [ "Protection of carboxylic acid group with acetic anhydride and triethylamine in dichloromethane", "Addition of 2-methyl-1,3-propanediol and p-toluenesulfonic acid in dichloromethane to form dioxolane ring", "Acylation of amine group with 2-(2-methyl-1,3-dioxolan-2-yl)acetic anhydride in N,N-dimethylformamide", "Deprotection of carboxylic acid group with sodium bicarbonate and ethanol", "Deprotection of amine group with hydrochloric acid", "Neutralization of hydrochloric acid with sodium hydroxide", "Recrystallization of product from diethyl ether" ] }

CAS RN

2763740-90-3

Molecular Formula

C11H17NO7

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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